molecular formula C17H23Cl2NO3S B2742903 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one CAS No. 1797639-74-7

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Cat. No. B2742903
CAS RN: 1797639-74-7
M. Wt: 392.34
InChI Key: SFZZGEVDFVEEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one, commonly known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and function of B cells, which are responsible for producing antibodies that help the body fight off infections. TAK-659 has been shown to have potential therapeutic applications in various diseases, including autoimmune disorders, hematological malignancies, and solid tumors.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One primary application of tert-butylsulfonyl)pyrrolidinyl-based compounds is in the synthesis of heterocyclic compounds. For example, the synthesis of 2,5-disubstituted pyrroles and pyrrolidines through intramolecular cyclization of keto sulfones showcases the utility of related structures in generating aromatic and non-aromatic five-membered heterocyclic compounds. This methodology facilitates the production of both saturated and unsaturated heterocycles, vital in pharmaceutical chemistry and materials science (Benetti et al., 2002).

Electropolymerization and Supercapacitors

Compounds with pyrrolidinium-based structures have been investigated as media for electropolymerization, notably in the context of developing materials for hybrid supercapacitors. Research demonstrates the electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids, emphasizing the potential for such structures to facilitate the creation of high-performance energy storage devices. The study highlights how these compounds influence viscosity, solvent polarity, conductivity, and electrochemical stability, critical factors for supercapacitor performance (Biso et al., 2008).

Antimicrobial Agents

Tert-butylsulfonyl)pyrrolidinyl derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of sulfonate derivatives with functional groups such as pyridyl, quinolyl, and isoquinolyl have shown potential biological activity against various microorganisms. This research underlines the chemical versatility of tert-butylsulfonyl)pyrrolidinyl structures in generating compounds with potential applications in combating infectious diseases (Fadda et al., 2016).

Material Science and Electrolytes

In the realm of materials science, particularly in the development of electrolytes for lithium batteries, the structural motifs similar to 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one play a significant role. Studies have characterized ternary mixtures involving pyrrolidinium ionic liquids, showing improvements in thermal stability and ionic conductivity, which are crucial for the performance and safety of lithium-ion batteries (Shin & Cairns, 2008).

properties

IUPAC Name

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO3S/c1-17(2,3)24(22,23)12-9-10-20(11-12)16(21)8-7-13-14(18)5-4-6-15(13)19/h4-6,12H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZZGEVDFVEEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2,6-dichlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.